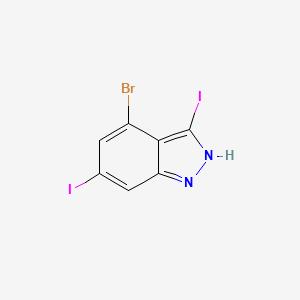

4-bromo-3,6-diiodo-2H-indazole

Description

4-Bromo-3,6-diiodo-2H-indazole is a halogenated indazole derivative characterized by a bromine atom at position 4 and iodine atoms at positions 3 and 6 of the indazole scaffold. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, widely studied for their pharmacological and material science applications.

Properties

IUPAC Name |

4-bromo-3,6-diiodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrI2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIRXWXJBHNNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrI2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,6-diiodo-2H-indazole can be achieved through various methods, including:

Halogenation Reactions: Starting from 2H-indazole, selective bromination and iodination can be performed using bromine and iodine reagents under controlled conditions.

Transition Metal-Catalyzed Reactions:

Industrial Production Methods: Industrial production of 4-bromo-3,6-diiodo-2H-indazole typically involves large-scale halogenation reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.

Oxidation and Reduction Reactions: The indazole ring can be subjected to oxidation or reduction under specific conditions to yield various derivatives.

Coupling Reactions: The halogen atoms on the indazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-3,6-diiodo-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent patterns are summarized below:

*Similarity scores (0–1) are based on structural overlap with 4-bromo-3,6-diiodo-2H-indazole, where higher scores indicate closer resemblance .

Key Observations :

- Halogen Diversity : The diiodo-bromo compound’s heavier halogens (I vs. Br/F) increase molecular weight and polarizability compared to analogs like 6-bromo-4-fluoro-1H-indazole. Iodine’s larger atomic radius may also enhance halogen bonding, a property critical in crystal engineering or protein-ligand interactions.

- Substituent Position : The high similarity score (0.98) of 4-bromo-2,5-dimethyl-2H-indazole highlights the importance of bromine placement at C3. Shifting bromine to C5 (as in 5-bromo-2,4-dimethyl-2H-indazole) reduces similarity (0.87), underscoring positional sensitivity in chemical behavior .

Spectroscopic and Analytical Data

Comparative spectral data for halogenated indazoles:

| Compound Name | IR (C–X stretch, cm⁻¹) | ¹H-NMR (δ, ppm) | LCMS (m/z) |

|---|---|---|---|

| 4-Bromo-3,6-diiodo-2H-indazole | C–Br: ~550–600 | Aromatic H: ~6.5–8.5 | ~463 [M+H]+ |

| 6-Bromo-4-fluoro-1H-indazole | C–Br: 533 (inferred) | Ar–H: 6.10–8.01 (m) | Not reported |

| 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C–Br: 533 | Triazole H: 9.51 (s) | 464 [M+H]+ |

| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate | Not reported | Ester CH₃: ~3.8–4.0 | ~370 [M+H]+ |

Notes:

- IR Spectroscopy : C–Br stretches typically appear at 550–600 cm⁻¹, while C–I absorbs at lower frequencies (500–550 cm⁻¹), as inferred from and .

- LCMS : Heavier halogens (e.g., iodine) significantly increase molecular ion peaks. For example, a related compound in with Br and F substituents shows m/z 554 [M+H]+ .

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-3,6-diiodo-2H-indazole, and what are the critical reaction parameters?

A multi-step synthesis approach is typically employed, starting with halogenation of indazole precursors. For example, bromination and iodination steps may use reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) in polar solvents (e.g., DMF or DMSO) under reflux. Key parameters include:

- Temperature control : Halogenation reactions often require precise temperature ranges (e.g., 60–80°C for iodination to avoid side reactions) .

- Sequential halogenation : Bromine and iodine may be introduced in separate steps due to differing reactivity, with bromine typically added first to avoid steric hindrance .

- Catalysts : Lewis acids like FeCl₃ or Pd catalysts may enhance regioselectivity in halogenation .

Q. How can the purity and identity of 4-bromo-3,6-diiodo-2H-indazole be verified?

Standard characterization techniques include:

Advanced Research Questions

Q. How can conflicting NMR data for 4-bromo-3,6-diiodo-2H-indazole derivatives be resolved?

Discrepancies in NMR signals (e.g., overlapping aromatic peaks) may arise from dynamic exchange processes or crystallographic disorder. To address this:

Q. What strategies optimize the regioselective introduction of bromine and iodine in indazole scaffolds?

The steric and electronic effects of substituents significantly influence halogen placement:

- Protecting groups : Use tetrahydropyran (THP) or tert-butoxycarbonyl (Boc) groups to shield specific positions during iodination .

- Directed ortho-metalation : Employ Pd-catalyzed C–H activation to direct halogens to desired sites .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity for meta-substitution .

Q. How do solvent and catalyst choices impact coupling reactions involving 4-bromo-3,6-diiodo-2H-indazole?

In cross-coupling reactions (e.g., Suzuki-Miyaura):

- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl halide couplings, but iodine may require higher catalyst loading due to steric bulk .

- Solvent compatibility : Dioxane or THF is preferred over DMSO to avoid catalyst poisoning .

- Base selection : Cs₂CO₃ or K₃PO₄ enhances transmetalation efficiency in biphasic systems .

Q. What are the challenges in analyzing biological activity data for 4-bromo-3,6-diiodo-2H-indazole derivatives, and how can they be mitigated?

Common issues include:

- Solubility limitations : Use co-solvents like DMSO (≤1% v/v) in bioassays to maintain compound stability .

- Off-target effects : Conduct counter-screens against related enzymes (e.g., kinases vs. phosphatases) to confirm selectivity .

- Metabolic instability : Evaluate microsomal stability (e.g., liver microsome assays) to identify metabolic hotspots .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for halogen bonding interactions?

- Re-evaluate force fields : Standard molecular dynamics (MD) parameters may underestimate iodine’s van der Waals radius. Use specialized force fields (e.g., OPLS3e) for halogens .

- Validate with XRD : Compare computed binding poses with crystallographic data to refine docking models .

- Experimental titration : Isothermal titration calorimetry (ITC) quantifies halogen-bond strength, resolving conflicts with DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.